5-Bromo-4-chloroisoquinoline
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Overview
Description
5-Bromo-4-chloroisoquinoline: is a heterocyclic aromatic organic compound with the molecular formula C9H5BrClN . It is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 5 and 4 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloroisoquinoline typically involves halogenation reactions. One common method is the bromination of 4-chloroisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloroisoquinoline can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Reduced isoquinoline derivatives.
Coupling Products: Biaryl compounds formed via Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: 5-Bromo-4-chloroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound is utilized in the production of specialty chemicals and materials. It may be employed in the synthesis of dyes, pigments, and other industrially relevant compounds .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
4-Chloroisoquinoline: Lacks the bromine substituent, making it less reactive in certain halogenation reactions.
5-Bromoisoquinoline: Lacks the chlorine substituent, which may affect its chemical reactivity and biological activity.
Isoquinoline: The parent compound without any halogen substituents, exhibiting different chemical properties and reactivity
Uniqueness: The combination of these halogens can enhance its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-4-chloroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZRTGVSAHMYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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